m-PEG6-acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stepwise Tosylation and Phthalimide Substitution
The synthesis begins with 1,11-dihydroxy-3,6,9-trioxa-undecane (TEG), a commercially available PEG-6 diol. Tosylation is performed using p-toluenesulfonyl chloride (TsCl) in chloroform at 22°C for 8 hours, yielding 11-O-tosyl-3,6,9-trioxa-1-hydroxy-undecane with 89% efficiency. Subsequent nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80–90°C for 14 hours introduces a phthalimido group, forming N-(3,6,9-trioxa-11-hydroxy-undecane)-phthalimide. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the tosylate intermediate.
Table 1: Reaction Conditions for Tosylation and Substitution
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Tosylation | TsCl, triethylamine | Chloroform | 22°C | 8 h | 89% |
| Phthalimide substitution | Potassium phthalimide | DMF | 80–90°C | 14 h | 78% |
Hydrazinolysis and Amine Deprotection
The phthalimido group is cleaved via hydrazinolysis using hydrazine monohydrate in methanol. Heating at 50°C for 3 hours followed by 12 hours of stirring at room temperature liberates the primary amine, 11-amino-3,6,9-trioxa-hydroxy-undecane. Prolonged reaction times (>15 hours) risk forming bis-amide byproducts, necessitating precise timing. Post-reaction purification involves extraction with diethyl ether and ethyl acetate to isolate the amine with 95% purity.
Table 2: Optimization of Carboxylic Acid Formation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Anhydride ratio | 1.5:1 | Maximizes to 92% |
| Temperature | 40°C | Prevents decarboxylation |
| Solvent system | DCM:DMF (4:1) | Enhances solubility |
Purification and Quality Control
Solvent Extraction and Filtration
Crude this compound is purified via sequential solvent extraction. After reaction completion, the mixture is evaporated under reduced pressure, resuspended in methanol, and filtered to remove insoluble byproducts. Ethyl acetate extraction (3×) followed by diethyl ether washing reduces residual hydrazine to <0.1%. Final purity of 95% is confirmed by HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
Spectroscopic Characterization
-
-NMR (400 MHz, CDCl₃): δ 3.6–3.7 (m, 24H, PEG -CH₂-), δ 2.9 (t, 2H, -CH₂-NH-), δ 2.5 (s, 2H, -COOH).
-
UV-Vis : Absorbance at 280 nm confirms the absence of phthalimide contaminants (ε < 100 M⁻¹cm⁻¹).
-
Mass Spec : ESI-MS shows [M+H]⁺ at m/z 325.4, matching the theoretical molecular weight of 324.4 Da.
Challenges and Mitigation Strategies
Byproduct Formation During Hydrazinolysis
Extended hydrazinolysis (>5 hours) generates bis-amide byproducts through over-reaction. This is mitigated by strict time control and real-time monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Solvent-Induced Precipitation
High DMSO concentrations (>5%) during anhydride reactions cause precipitation. Maintaining DMSO at <1% and using HEPES buffer (pH 8.5) improves solubility, as demonstrated in ADC conjugation studies.
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker in nimotuzumab-PEG6-DM1 conjugates, achieving drug-to-antibody ratios (DAR) of 3.5–7.3. Conjugation in 0.1 M HEPES (pH 8.5) at 37°C for 2 hours followed by 4°C incubation for 20 hours yields stable ADCs with <1% aggregation.
Table 3: Bioconjugation Performance Metrics
| Metric | Value | Method |
|---|---|---|
| DAR | 3.5–7.3 | UV spectrophotometry |
| Aggregate formation | <1% | Size exclusion HPLC |
| Binding affinity (Kₐ) | 1.94 × 10⁻⁹ M | Biolayer interferometry |
Wissenschaftliche Forschungsanwendungen
Biomedical Research Applications
1. Drug Development
m-PEG6-acid is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These innovative molecules leverage the cell's natural protein degradation machinery to eliminate unwanted proteins, presenting a promising strategy for targeted cancer therapies. The compound functions as a linker in PROTAC design, providing necessary spacing between binding moieties, which is essential for their efficacy.
2. Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this compound enhances the therapeutic index by improving drug solubility and stability. For instance, studies have shown that PEGylated forms of antibodies demonstrate improved pharmacokinetics and reduced immunogenicity, leading to better clinical outcomes in cancer treatment .
3. Inflammation and Oxidative Stress Studies
Research indicates that this compound can modulate reactive oxygen species levels within inflammatory cells, making it a potential therapeutic target for inflammatory diseases. Its role in understanding oxidative stress-related cellular functions provides insights into various pathologies, including cardiovascular diseases .
Drug Delivery Systems
1. Controlled Release Formulations
The incorporation of this compound in drug delivery systems has shown to enhance the controlled release of therapeutics. Its hydrophilic properties facilitate prolonged circulation time in biological systems, allowing for sustained drug release and improved bioavailability .
2. Ocular Drug Delivery
Recent advancements have highlighted the use of this compound in ocular drug delivery systems. By modifying prodrugs with this compound, researchers have achieved better retention and absorption in ocular tissues, which is critical for treating conditions like age-related macular degeneration .
Nanotechnology Applications
1. Nanoparticle Stabilization
this compound is employed to stabilize nanoparticles used in drug delivery. Its ability to create a hydrophilic shell around nanoparticles minimizes aggregation and enhances their circulation time in the bloodstream . This stabilization is vital for the effectiveness of nanocarriers in delivering therapeutic agents.
2. Bioconjugation Techniques
In bioconjugation applications, this compound facilitates the attachment of various biomolecules (e.g., peptides, proteins) to therapeutic agents. This property is particularly valuable for developing targeted therapies that require precise delivery mechanisms without compromising the biological activity of the attached molecules.
Case Studies
Wirkmechanismus
The primary mechanism of action of m-PEG6-acid involves the formation of stable amide bonds with primary amines. This reaction is facilitated by coupling agents such as EDC or HATU, which activate the carboxylic acid group for nucleophilic attack by the amine . The resulting amide bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
m-PEG6-(CH₂)₆-Phosphonic Acid
- Structure : Contains a six-unit PEG chain, a hexyl spacer (-(CH₂)₆-), and a terminal phosphonic acid (-PO₃H₂) group .
- Reactivity: Phosphonic acid binds strongly to metal oxides (e.g., TiO₂, Fe₃O₄) and hydroxyapatite, enabling applications in surface coatings and bone-targeted drug delivery.
- Applications: Used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation and in nanoparticle stabilization .
- Solubility : Lower aqueous solubility compared to m-PEG6-acid due to the hydrophobic hexyl spacer .
| Parameter | This compound | m-PEG6-(CH₂)₆-Phosphonic Acid |
|---|---|---|
| Terminal Group | Carboxylic acid (-COOH) | Phosphonic acid (-PO₃H₂) |
| Reactivity | Amine coupling (EDC/HATU) | Metal chelation, surface adsorption |
| Key Applications | Protein PEGylation, prodrugs | PROTACs, bone targeting |
| Solubility in Water | High (hydrophilic PEG) | Moderate (hydrophobic spacer) |
DSPE-mPEG
- Structure: Composed of distearoylphosphatidylethanolamine (DSPE, a phospholipid) conjugated to methoxy-PEG. Common PEG lengths: 2k–5k Da .
- Reactivity : The lipid tail integrates into cell membranes or liposomes, while PEG enhances biocompatibility.
- Applications : Critical in liposomal drug delivery (e.g., Doxil®) to prolong circulation time and reduce macrophage uptake .
- Key Difference : Unlike this compound, DSPE-mPEG is amphiphilic and self-assembles into micelles or liposomes.
| Parameter | This compound | DSPE-mPEG |
|---|---|---|
| Structure | Linear PEG with -COOH | PEG-phospholipid conjugate |
| Self-Assembly | No | Yes (micelles/liposomes) |
| Primary Use | Covalent conjugation | Drug encapsulation, stealth coating |
Mal-PEG-NH₂
- Structure : Features a maleimide group (-MAL) for thiol conjugation and an amine (-NH₂) for further functionalization .
- Reactivity : Maleimide reacts with thiols (-SH) under mild conditions (pH 6.5–7.5), enabling site-specific protein labeling (e.g., antibody-drug conjugates).
- Applications : Used in antibody engineering and fluorescent labeling.
- Comparison : this compound targets amines, while Mal-PEG-NH₂ targets thiols and amines, offering dual functionality .
| Parameter | This compound | Mal-PEG-NH₂ |
|---|---|---|
| Functional Groups | -COOH | -MAL, -NH₂ |
| Conjugation Targets | Amines | Thiols, amines |
| Key Advantage | Simple amine coupling | Site-specific thiol coupling |
Amino-PEG4-CH₂CO₂H
- Structure : Contains a four-unit PEG chain, an amine (-NH₂), and a carboxylic acid (-COOH) .
- Reactivity : Enables sequential conjugation (e.g., first react -COOH with EDC, then -NH₂ with NHS esters).
- Applications : Useful in multi-step bioconjugation (e.g., peptide-drug conjugates).
- Key Difference : Dual functionality distinguishes it from this compound, which has only one reactive group.
| Parameter | This compound | Amino-PEG4-CH₂CO₂H |
|---|---|---|
| Reactive Groups | -COOH | -COOH, -NH₂ |
| Flexibility | Single-step conjugation | Multi-step conjugation |
| Molecular Weight | ~300 Da | 251.3 Da |
Functional Comparison Table
| Compound | PEG Length | Terminal Group | Key Application | Solubility |
|---|---|---|---|---|
| This compound | 6 units | -COOH | Protein PEGylation, prodrugs | High (aqueous) |
| m-PEG6-(CH₂)₆-Phosphonic Acid | 6 units | -PO₃H₂ | PROTACs, bone targeting | Moderate |
| DSPE-mPEG | 2k–5k Da | Phospholipid + PEG | Liposomal drug delivery | Amphiphilic |
| Mal-PEG-NH₂ | Variable | -MAL, -NH₂ | Antibody-drug conjugates | Moderate (organic) |
| Amino-PEG4-CH₂CO₂H | 4 units | -COOH, -NH₂ | Multi-step bioconjugation | High (aqueous) |
Research Findings and Trends
- PEG Length Impact : Longer PEG chains (e.g., m-PEG8-acid ) enhance steric shielding but may reduce binding efficiency due to increased hydrodynamic radius.
- Phosphonic Acid Utility : m-PEG6-(CH₂)₆-Phosphonic Acid shows promise in metal-organic frameworks (MOFs) for controlled drug release .
- Dual Functionalization: Compounds like Amino-PEG4-CH₂CO₂H are critical in synthesizing heterobifunctional crosslinkers for advanced drug delivery systems .
Biologische Aktivität
m-PEG6-acid, a polyethylene glycol (PEG) derivative, is increasingly recognized for its unique properties in bioconjugation and drug delivery applications. This compound features a carboxylic acid group linked via a six-unit PEG chain, providing both hydrophilicity and biocompatibility. The biological activity of this compound is primarily influenced by its ability to modify the pharmacokinetics and pharmacodynamics of conjugated drugs or peptides, enhancing their therapeutic efficacy while minimizing toxicity.
This compound acts as a non-cleavable linker that can be utilized in various bioconjugation strategies. Its structure allows for:
- Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in physiological environments.
- Reduced Immunogenicity : The hydrophilic nature of PEG helps to shield the drug from immune recognition, thereby prolonging circulation time in the bloodstream.
- Targeted Delivery : By conjugating this compound with specific targeting ligands, it is possible to direct therapeutic agents to specific tissues or cells, improving treatment outcomes.
In Vitro Studies
Research has demonstrated that this compound can significantly alter the biological properties of conjugated peptides and proteins. For instance:
- Cytotoxicity Reduction : In studies involving antimicrobial peptides (AMPs), this compound conjugates exhibited markedly reduced hemolytic activity compared to their unmodified counterparts. This suggests that PEGylation mitigates the toxicity often associated with high concentrations of AMPs .
- Immunomodulatory Effects : PEGylated peptides showed retained immunomodulatory profiles similar to their parent compounds, indicating that this compound does not compromise the biological activity essential for therapeutic efficacy .
- Antimicrobial Activity : While some studies noted a partial reduction in antimicrobial effectiveness due to PEGylation, others reported that certain conjugates maintained or even enhanced their antimicrobial properties against resistant strains .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
- Antimicrobial Peptides : A study involving the conjugation of this compound with a cathelicidin-like peptide demonstrated significant reductions in hemolytic activity while maintaining strong antimicrobial efficacy against various pathogens, including Escherichia coli and Candida albicans. The minimal inhibitory concentrations (MICs) were comparable to traditional antibiotics, highlighting the potential for PEGylated AMPs as alternatives in antibiotic resistance scenarios .
- Cancer Therapeutics : In cancer research, this compound has been utilized to enhance the delivery of chemotherapeutic agents. Studies showed improved tumor accumulation and reduced systemic toxicity when drugs were conjugated with this compound compared to their non-modified forms .
Table 1: Biological Activity Comparison of this compound Conjugates
Q & A
Q. How can researchers ensure compliance with FAIR data principles when publishing this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
